1-BROMO-3,5-DIFLUOROBENZENE-D3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Bromo-3,5-difluorobenzene-d3 is a deuterated version of 1-Bromo-3,5-difluorobenzene, which is a halogenated benzene compound . The deuterated version is used in various research fields, including NMR spectroscopy and mass spectrometry . It is a useful tool for studying the structure and dynamics of molecules, as the deuterium atoms act as probes to provide information on molecular interactions and mechanisms .

Synthesis Analysis

The synthesis of this compound involves several steps . The process begins with the addition of a 50% aqueous solution of KOH to a mixture of 1-bromo-5,5,6,6-tetrafluorocyclohex-1-ene and triethylbenzylammonium chloride . The reaction mixture is then kept at 75-85°C for 2 hours .Molecular Structure Analysis

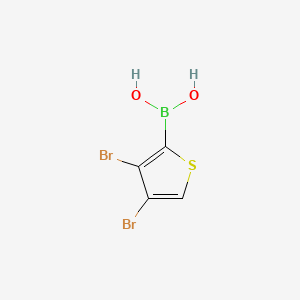

The molecular structure of this compound is represented by the chemical formula C6D3BrF2 . The compound has a molecular weight of 213.95 g/mol .Chemical Reactions Analysis

This compound is a versatile building block for the synthesis of complex molecules . It is used in the production of various organic compounds, such as pharmaceuticals and agrochemicals .Physical And Chemical Properties Analysis

This compound is a colorless liquid with a boiling point of 130-131°C . The compound is stable under normal conditions and can be stored in a cool, dry place away from sources of heat and light .科学的研究の応用

Organometallic Synthesis and Functionalization

Research by Schlosser and Heiss (2003) demonstrates the use of 1,3-difluorobenzene derivatives in organometallic synthesis, highlighting the regioflexible substitution to produce benzoic acids and bromobenzoic acids. This study underscores the molecule's versatility in organic synthesis, particularly in achieving regiocontrolled monodebromination and subsequent functionalization to access various difluorobenzoic acids and their derivatives (Schlosser & Heiss, 2003).

Photodissociation Studies

O. Borg (2007) investigates the photodissociation dynamics of bromofluorobenzenes, including 1-bromo-3,5-difluorobenzene, using ab initio methods. The study provides insights into the reaction mechanisms under UV light, offering a foundational understanding for applications in photochemistry and photophysics (Borg, 2007).

Spectroscopic Analysis

D. Mahadevan et al. (2011) present a detailed spectroscopic analysis of 1-bromo-3-fluorobenzene, closely related to 1-bromo-3,5-difluorobenzene-D3. Their work, employing DFT calculations and various spectroscopic techniques, provides critical insights into the electronic and structural properties, which are crucial for understanding the chemical behavior and applications of similar compounds in materials science and molecular engineering (Mahadevan, Periandy, Karabacak, & Ramalingam, 2011).

Synthesis Methods

Z. He-ping (2005) explores economical synthesis methods for 1-bromo-2,4-difluorobenzene, related to the target compound, highlighting the efficiency and cost-effectiveness of these methods in producing high-purity chemical reagents. Such studies are essential for developing scalable and sustainable synthetic routes for research and industrial applications (He-ping, 2005).

作用機序

Safety and Hazards

将来の方向性

The future directions of 1-Bromo-3,5-difluorobenzene-d3 are largely dependent on its applications in research and development . Its deuterium atoms make it a valuable tool in various research fields, and its halogenated structure makes it a versatile building block for the synthesis of complex molecules .

特性

| { "Design of the Synthesis Pathway": "The synthesis of 1-BROMO-3,5-DIFLUOROBENZENE-D3 can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "3,5-difluorophenol-D3", "sodium hydroxide", "bromine", "acetic acid", "sulfuric acid", "sodium nitrite", "hydrochloric acid", "copper(I) bromide", "sodium iodide", "sodium thiosulfate", "sodium carbonate", "magnesium sulfate", "anhydrous ether", "water" ], "Reaction": [ "Step 1: Conversion of 3,5-difluorophenol-D3 to 3,5-difluorophenyl acetate-D3 by treating with acetic anhydride and sulfuric acid.", "Step 2: Bromination of 3,5-difluorophenyl acetate-D3 using bromine and acetic acid as solvent to obtain 1-bromo-3,5-difluorophenyl acetate-D3.", "Step 3: Hydrolysis of 1-bromo-3,5-difluorophenyl acetate-D3 with sodium hydroxide to obtain 1-bromo-3,5-difluorophenol-D3.", "Step 4: Diazotization of 1-bromo-3,5-difluorophenol-D3 with sodium nitrite and hydrochloric acid to obtain 1-bromo-3,5-difluoronitrosobenzene-D3.", "Step 5: Reduction of 1-bromo-3,5-difluoronitrosobenzene-D3 with copper(I) bromide and sodium iodide to obtain 1-bromo-3,5-difluoroaniline-D3.", "Step 6: Bromination of 1-bromo-3,5-difluoroaniline-D3 using bromine and acetic acid as solvent to obtain 1-bromo-3,5-difluoro-2-nitroaniline-D3.", "Step 7: Reduction of 1-bromo-3,5-difluoro-2-nitroaniline-D3 with sodium thiosulfate to obtain 1-bromo-3,5-difluoro-2-aminophenol-D3.", "Step 8: Conversion of 1-bromo-3,5-difluoro-2-aminophenol-D3 to 1-BROMO-3,5-DIFLUOROBENZENE-D3 by treating with sodium carbonate, magnesium sulfate, and anhydrous ether." ] } | |

CAS番号 |

1219798-73-8 |

分子式 |

C6H3BrF2 |

分子量 |

196.009 |

IUPAC名 |

1-bromo-2,4,6-trideuterio-3,5-difluorobenzene |

InChI |

InChI=1S/C6H3BrF2/c7-4-1-5(8)3-6(9)2-4/h1-3H/i1D,2D,3D |

InChIキー |

JHLKSIOJYMGSMB-CBYSEHNBSA-N |

SMILES |

C1=C(C=C(C=C1F)Br)F |

同義語 |

1-BROMO-3,5-DIFLUOROBENZENE-D3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-bromopyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B578525.png)

![Methyl 3-bromo-1H-pyrazolo[3,4-B]pyridine-5-carboxylate](/img/structure/B578530.png)

![Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B578531.png)

![4'-(Ethylcarbamoyl)-3',6-difluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B578538.png)